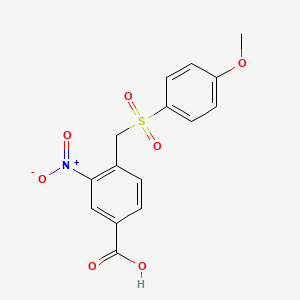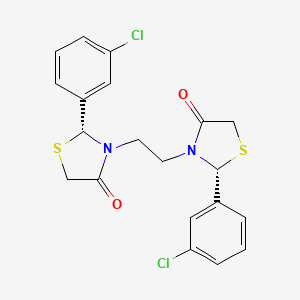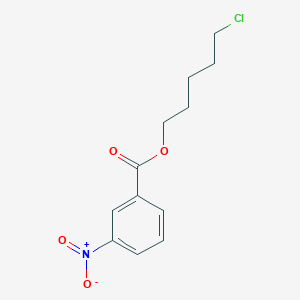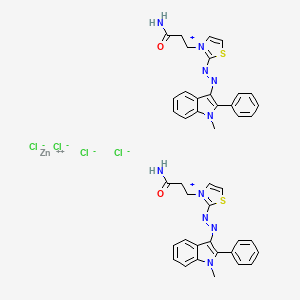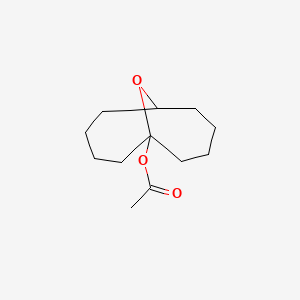![molecular formula C20H23NO2 B12793384 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 5457-14-7](/img/structure/B12793384.png)
8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the condensation of 2-Piperazinone with [4,5’-Bithiazole]-2-carbonyl chloride . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis modules and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcohol solvent.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors in the body.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been shown to possess high affinity for σ1 receptors, which are involved in various cellular processes. The compound’s spirocyclic structure allows it to fit into the receptor binding sites effectively, modulating their activity and influencing downstream pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the methyl and phenyl groups.
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane: A derivative with modifications that enhance its receptor affinity and selectivity.
Uniqueness
8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and interaction with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5457-14-7 |
|---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
8-methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H23NO2/c1-21-14-12-20(13-15-21)22-18(16-8-4-2-5-9-16)19(23-20)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
Clave InChI |
VDZYAJURYXVGDG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


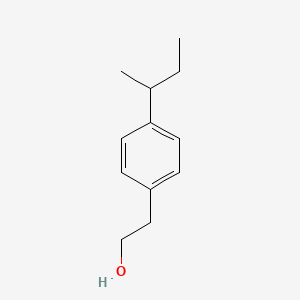

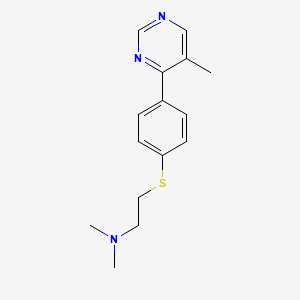
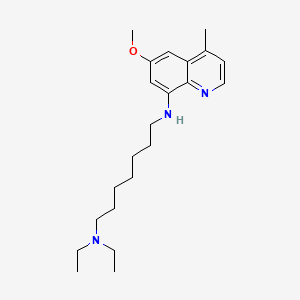
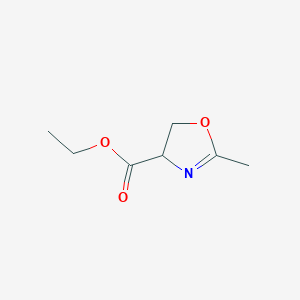
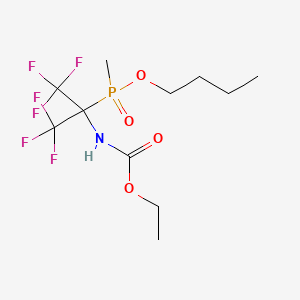
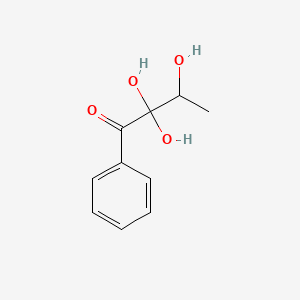
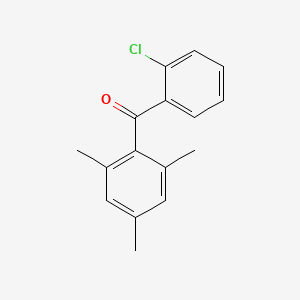
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
